molecular formula C27H23N3O4S B11523562 N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide

N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide

Cat. No.: B11523562
M. Wt: 485.6 g/mol
InChI Key: AZIAHCPAHLSNSI-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves multiple steps. The starting materials typically include 2,5-dimethylphenylamine and 2-methoxy-4-formylphenoxyacetic acid. The key steps in the synthesis include:

    Formation of the thiazolo[3,2-a]benzimidazole core: This is achieved through a cyclization reaction involving appropriate precursors.

    Condensation reaction: The aldehyde group of 2-methoxy-4-formylphenoxyacetic acid reacts with the amine group of the thiazolo[3,2-a]benzimidazole derivative to form an imine, which is subsequently reduced to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-[(1-methylethyl)amino]acetamide
  • 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

Uniqueness

N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the presence of the thiazolo[3,2-a]benzimidazole core make it a valuable compound for various applications.

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C27H23N3O4S/c1-16-8-9-17(2)20(12-16)28-25(31)15-34-22-11-10-18(13-23(22)33-3)14-24-26(32)30-21-7-5-4-6-19(21)29-27(30)35-24/h4-14H,15H2,1-3H3,(H,28,31)/b24-14-

InChI Key

AZIAHCPAHLSNSI-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.